N-ethyl-2,6-dimethoxy-N-(2-methylphenyl)benzamide
Description
N-Ethyl-2,6-dimethoxy-N-(2-methylphenyl)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with ethyl, 2,6-dimethoxy, and 2-methylphenyl groups. Benzamides are widely studied for their diverse biological activities, including roles as kinase inhibitors, depigmenting agents, and agrochemicals, depending on their substituent patterns . The ethyl and methoxy groups in this compound suggest enhanced lipophilicity and electronic modulation, which may influence its pharmacokinetic and pharmacodynamic profiles.
Structure
3D Structure
Properties
CAS No. |
13493-27-1 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-ethyl-2,6-dimethoxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO3/c1-5-19(14-10-7-6-9-13(14)2)18(20)17-15(21-3)11-8-12-16(17)22-4/h6-12H,5H2,1-4H3 |
InChI Key |
CGHIGFVKMFDLPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Preparation Methods
Schotten-Baumann Acylation of N-Ethyl-2-methylaniline
This two-step protocol involves synthesizing N-ethyl-2-methylaniline followed by acylation with 2,6-dimethoxybenzoyl chloride.
Step 1: Synthesis of N-Ethyl-2-methylaniline
2-Methylaniline (10 mmol) reacts with ethyl iodide (12 mmol) in anhydrous DMF under nitrogen, using Cs₂CO₃ (15 mmol) as a base. The mixture is stirred at 80°C for 12 h, yielding N-ethyl-2-methylaniline (78% yield).
Step 2: Acylation with 2,6-Dimethoxybenzoyl Chloride
2,6-Dimethoxybenzoic acid (10 mmol) is treated with thionyl chloride (15 mmol) at reflux for 3 h to form the acid chloride. The crude chloride is reacted with N-ethyl-2-methylaniline (10 mmol) in dichloromethane, with triethylamine (12 mmol) as a base. After stirring at 25°C for 6 h, the product is purified via column chromatography (petroleum ether/ethyl acetate, 4:1), affording the target compound in 68% yield.
Analytical Data
Copper-Catalyzed Ullmann-Type Coupling
A one-pot method employing copper ferrite nanoparticles (CuFe NPs) enables simultaneous N-ethylation and N-arylation of 2,6-dimethoxybenzamide.
Procedure
2,6-Dimethoxybenzamide (5 mmol), ethyl iodide (6 mmol), 2-iodotoluene (6 mmol), and CuFe NPs (10 mol%) are suspended in toluene with K₃PO₄ (15 mmol). The reaction is heated at 150°C for 18 h under argon. Post-purification via silica gel chromatography (hexane/ethyl acetate, 7:3) yields 62% of the product.
Mechanistic Insights
The CuFe NPs facilitate oxidative addition of the aryl and alkyl halides to the copper center, followed by reductive elimination to form the N–C bonds. The magnetic catalyst is recoverable via external magnet, demonstrating five reuse cycles with <5% activity loss.
Sequential Alkylation-Arylation of 2,6-Dimethoxybenzamide
This approach introduces substituents stepwise to mitigate steric effects.
Step 1: N-Ethylation
2,6-Dimethoxybenzamide (10 mmol) is treated with ethyl bromide (12 mmol) and NaH (15 mmol) in THF at 0°C. After 6 h at reflux, N-ethyl-2,6-dimethoxybenzamide is isolated in 70% yield.
Step 2: N-Arylation
The intermediate (5 mmol) reacts with 2-bromotoluene (6 mmol), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMSO at 120°C for 24 h. Column chromatography yields the final product in 55% yield.
Optimization of Reaction Parameters
Catalyst Screening
Comparative studies reveal CuFe NPs outperform homogeneous CuI in Ullmann couplings, achieving higher yields (62% vs. 48%) due to enhanced surface area and stability.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) improve solubility but increase side reactions. Toluene balances reactivity and selectivity at 150°C.
Spectroscopic Characterization
Comparative GC-MS Fragmentation
Fragmentation patterns for all methods show consistent base peaks at m/z 210, corresponding to the 2-methylphenyl-N-ethyl moiety.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, a characteristic reaction of amides. This process cleaves the amide bond, yielding carboxylic acid derivatives and amines. For example:
-
Acidic hydrolysis : Protonation of the amide oxygen destabilizes the carbonyl group, facilitating nucleophilic attack by water.
-
Basic hydrolysis : Deprotonation of water by a base (e.g., NaOH) generates a hydroxide ion, which attacks the carbonyl carbon.
These reactions are typically optimized to avoid side reactions, such as decarboxylation or rearrangement, by controlling temperature and pH.
Coupling Reactions
The compound’s aromatic rings and electron-rich methoxy groups make it suitable for transition metal-catalyzed coupling reactions:
| Reaction Type | Reagents/Catalysts | Outcome |
|---|---|---|
| Ullmann-type coupling | Cu(I) catalysts, K₂CO₃, high temperature | C-C bond formation between aromatic rings |
| Suzuki-Miyaura coupling | Palladium catalysts, boronic acids | Cross-coupling with aryl/alkyl boronic acids |
| Amide formation | Activating agents (e.g., HATU), amines | Synthesis via amide bond formation |
For instance, copper ferrite nanoparticles (CuFe₂O₄ NPs) can catalyze coupling reactions involving iodobenzene derivatives, as demonstrated in analogous systems .
Enolate Chemistry
The compound may participate in enolate formation under basic conditions, enabling subsequent reactions such as alkylation or acylation:
-
Enolate formation : Deprotonation of α-hydrogens by strong bases (e.g., LDA, NaH).
-
Trapping with electrophiles : Reaction with trifluoromethanesulfonimide (Tf₂NH) or other electrophiles to form stable intermediates .
This pathway is critical in synthesizing complex derivatives, such as five-membered lactams or chromanamine analogs .
Oxidative and Reductive Transformations
The compound’s methoxy groups and aromatic rings may undergo oxidation or reduction:
-
Oxidation : Methoxy groups remain stable under mild conditions but can form quinones under strong oxidizers (e.g., KMnO₄).
-
Reduction : Amide reduction to amines using LiAlH₄ or catalytic hydrogenation.
For example, nickel-catalyzed reductions with sodium borohydride have been used in related systems to generate cyclic amides .
Biological Target Interactions
While not a chemical reaction per se, the compound’s reactivity with biological targets involves molecular interactions such as hydrogen bonding or π-π stacking. These interactions are critical for its potential applications in medicinal chemistry, though detailed mechanistic studies remain limited.
Scientific Research Applications
Pharmacological Applications
N-ethyl-2,6-dimethoxy-N-(2-methylphenyl)benzamide has been investigated for its biological activity, particularly in the context of its potential as a therapeutic agent.
Antiviral Activity
Recent studies have highlighted the antiviral properties of similar benzamide derivatives. For instance, compounds with structural similarities to this compound have shown effectiveness against viral proteases, which are crucial for viral replication. Research indicates that modifications in the benzamide structure can enhance antiviral activity against viruses such as Zika and Dengue .
Anti-inflammatory and Analgesic Properties
Benzamide derivatives have been noted for their anti-inflammatory effects. A study on related compounds revealed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. Compounds exhibiting similar structural motifs to this compound demonstrated promising analgesic activity in animal models, reducing pain responses significantly compared to standard analgesics .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is essential for optimizing its pharmacological properties.
| Structural Feature | Effect on Activity |
|---|---|
| Dimethoxy groups | Increase lipophilicity and receptor binding affinity |
| Ethyl substitution | Enhances metabolic stability |
| Methyl phenyl group | Modulates interaction with biological targets |
This table summarizes how specific structural features influence the compound's activity, guiding future synthetic modifications to enhance efficacy.
Case Study: Antiviral Efficacy
In a study examining a series of benzamide derivatives, compounds structurally related to this compound were tested for their ability to inhibit viral replication. The results indicated that certain modifications led to increased potency against Zika virus proteases, suggesting that this class of compounds could be developed further for antiviral therapies .
Case Study: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of benzamide derivatives similar to this compound. The study found that these compounds significantly reduced edema in animal models when compared to controls, demonstrating their potential as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of N-ethyl-2,6-dimethoxy-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-ethyl-2,6-dimethoxy-N-(2-methylphenyl)benzamide, highlighting differences in substituents, applications, and physicochemical properties:
Key Observations:
Substituent Effects on Bioactivity :
- Methoxy groups (e.g., in DMPB) enhance electron-donating effects, improving interactions with biological targets like tyrosinase .
- Halogenated derivatives (e.g., 2-chloro or bromo-benzimidazole analogs) exhibit kinase inhibition, likely due to increased electrophilicity and binding affinity .
- Lipophilic groups (ethyl, trifluoroethyl) improve membrane permeability, critical for central nervous system (CNS) penetration in kinase inhibitors .
Synthetic Routes :
- Amide bond formation via coupling of carboxylic acids/acid chlorides with amines is common (e.g., DMPB synthesis from benzoic acid and aniline derivatives) .
- Cross-coupling reactions (e.g., Suzuki-Miyaura with boronic esters) are employed for introducing heterocyclic moieties, as seen in benzimidazole-containing analogs .
Crystallographic studies (using SHELX/ORTEP software) confirm trans-amide conformations in chloro-substituted analogs, influencing packing and stability .
Biological Activity
N-ethyl-2,6-dimethoxy-N-(2-methylphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The compound's structure can be represented as follows:
This indicates a molecular weight of approximately 273.33 g/mol. The presence of methoxy groups at positions 2 and 6 on the benzene ring contributes to its lipophilicity and potential bioactivity.
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-dimethoxybenzoic acid with an appropriate amine under standard coupling conditions. Various synthetic routes have been explored to improve yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzamide derivatives, including this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 14.0 |
| A549 | 18.5 |
| HCT116 | 12.3 |
These values indicate that this compound is particularly effective against MCF-7 cells, which are commonly used in breast cancer research .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation, leading to cellular stress and apoptosis .
Antiviral Activity
In addition to its anticancer properties, preliminary research indicates that benzamide derivatives can exhibit antiviral activity. Although specific data on this compound is limited, related compounds have shown efficacy against viruses such as influenza and hepatitis C virus (HCV). The structure-activity relationship (SAR) studies suggest that modifications to the benzamide core can enhance antiviral potency .
Case Studies
- Anticancer Efficacy : A study investigated the effect of this compound on MCF-7 cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of 14 µM after 48 hours of treatment. Apoptotic markers were significantly upregulated in treated cells compared to controls .
- Antiviral Potential : In a separate investigation focusing on related benzamide derivatives, compounds demonstrated inhibition of viral replication in vitro at concentrations ranging from 5 to 20 µM. While direct studies on this compound are still needed, these findings suggest potential avenues for further exploration .
Q & A
Q. What are the recommended synthetic routes for preparing N-ethyl-2,6-dimethoxy-N-(2-methylphenyl)benzamide in laboratory settings?
- Methodological Answer: A common approach involves condensation of 2,6-dimethoxybenzoic acid derivatives with N-ethyl-2-methylaniline via coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Post-reaction, the crude product is purified by recrystallization from ethanol or methanol, monitored by TLC for reaction completion. Characterization includes melting point determination, IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), and ¹H/¹³C NMR to confirm substituent positions and ethyl/methyl group integration .
Q. How should researchers handle and dispose of this compound safely?
- Methodological Answer: Use personal protective equipment (gloves, goggles, lab coat) to avoid inhalation or skin contact. Waste should be segregated in labeled containers and treated by licensed hazardous waste facilities. Neutralization protocols for amides may involve hydrolysis under acidic/basic conditions, but consult institutional guidelines for compliance with regulations like GB/T 16483 .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- IR Spectroscopy: Identifies amide C=O (1650–1680 cm⁻¹) and methoxy C-O (1250–1050 cm⁻¹) stretches.
- NMR: ¹H NMR resolves ethyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~3.3–3.5 ppm for CH₂) and methoxy protons (δ ~3.8 ppm). ¹³C NMR confirms carbonyl (δ ~165–170 ppm) and aromatic carbons.
- Mass Spectrometry (MS): ESI-MS or EI-MS verifies molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this benzamide derivative to target proteins?
- Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using protein structures from the PDB (e.g., SPAK kinase: PDB 4Q9A). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential surfaces to identify key interaction sites (e.g., hydrogen bonds with kinase catalytic domains) .
Q. What strategies resolve discrepancies in crystallographic data or spectral interpretations for this compound?
- Methodological Answer: For conflicting crystallographic results, cross-validate with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions. In NMR, use 2D experiments (COSY, HSQC) to resolve overlapping signals. For persistent ambiguities, compare with structurally characterized analogs (e.g., N-(2,6-dimethylphenyl)-2-methylbenzamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
